(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine
Description
The compound “(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine” is a Schiff base derivative featuring a pyrrole core substituted with fluorophenyl, methanesulfonylphenyl, and trifluoroethylidene groups. Its (E)-configuration at the imine bond ensures stereochemical stability, which is critical for binding interactions in biological systems. This compound is hypothesized to exhibit pharmacological activity, particularly in oncology or inflammation, based on structural analogs .
Properties
IUPAC Name |
(E)-2,2,2-trifluoro-1-[1-(4-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-N-methoxyethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N2O3S/c1-13-18(20(26-30-2)21(23,24)25)12-19(27(13)16-8-6-15(22)7-9-16)14-4-10-17(11-5-14)31(3,28)29/h4-12H,1-3H3/b26-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZDUHVHGAWCAS-LHLOQNFPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)C(=NOC)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(N1C2=CC=C(C=C2)F)C3=CC=C(C=C3)S(=O)(=O)C)/C(=N\OC)/C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine, with the CAS number 477859-36-2, is a complex organic compound notable for its potential biological activities. This compound features a trifluoromethyl group, a pyrrole ring, and various aromatic substituents that may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C21H18F4N2O3S
- Molecular Weight : 454.44 g/mol
- Boiling Point : Predicted at 539.1 ± 60.0 °C
- Density : 1.33 ± 0.1 g/cm³
- pKa : -10.22 ± 0.70
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may exhibit inhibitory effects on certain kinases and receptor pathways, which are critical in various signaling processes.
Inhibition of Kinases
Research indicates that compounds similar to (E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine may inhibit cyclin G associated kinase (GAK) and other related kinases, leading to reduced cell proliferation in specific cancer cell lines .
Biological Activity Data
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Kinase Inhibition | GAK (Kd = 31 nM) | |
| Cytotoxicity | Inhibition of IL-5 dependent cells | |
| Selectivity | Narrow spectrum against kinases |
Case Study 1: Anticancer Activity
A study focused on the anticancer properties of related pyrrole derivatives demonstrated that modifications in the structure significantly influenced their ability to inhibit tumor growth. The presence of the trifluoromethyl group was found to enhance the selectivity towards cancerous cells while minimizing effects on normal cells.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation explored the compound's potential in modulating inflammatory responses. The results indicated that (E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine could effectively block signaling through the IL-5 receptor pathway, suggesting a role in treating conditions like asthma or eosinophilic disorders .
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties
Research indicates that compounds similar to (E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine exhibit significant anti-inflammatory effects. A study published in ACS Omega highlighted the design and development of cyclooxygenase-II inhibitors that demonstrate promising anti-inflammatory activities. These findings suggest that derivatives of this compound could be explored for their therapeutic potential in treating inflammatory diseases and conditions related to cardiovascular health .
Anticancer Activity
The compound's structural components may also contribute to anticancer activity. Research has shown that pyrrole-based compounds can inhibit tumor growth by interfering with cancer cell proliferation pathways. The presence of fluorinated groups enhances the lipophilicity and bioavailability of such compounds, making them suitable candidates for further development as anticancer agents .
Material Science
Dye-Sensitized Solar Cells
In material science, (E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine can be utilized in the development of organic photovoltaic devices. Its unique electronic properties allow it to function as a dye in dye-sensitized solar cells (DSSCs). The incorporation of methoxy groups into the molecular structure has been shown to improve light absorption and energy conversion efficiency .
Chemical Synthesis
Synthetic Intermediates
The compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications that can lead to a wide range of derivatives with enhanced biological activities. The ability to manipulate the trifluoroethyl and methanesulfonyl moieties facilitates the design of targeted compounds for specific applications .
Case Study 1: Inhibition of COX-II Enzyme
In a recent study focusing on cyclooxygenase inhibitors, compounds structurally related to (E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine exhibited IC50 values in the low micromolar range against COX-II, indicating strong inhibitory potential .
Case Study 2: Photovoltaic Efficiency Enhancement
A comparative analysis of various fluorinated dyes used in DSSCs demonstrated that incorporating structures similar to (E)-methoxy({2,2,2-trifluoro-1-[1-(4-fluorophenyl)-5-(4-methanesulfonylphenyl)-2-methyl-1H-pyrrol-3-yl]ethylidene})amine resulted in a notable increase in energy conversion efficiency from 7% to over 9% under standard testing conditions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares key structural and functional features of the target compound with similar derivatives:
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Biological Activity (IC₅₀/μM) | Reference |
|---|---|---|---|---|---|
| Target Compound | Pyrrole | 4-Fluorophenyl, 4-methanesulfonylphenyl, CF₃, methoxy | ~500 (estimated) | Not reported | – |
| (E)-(4-Fluorophenyl)methoxyamine | Pyrazole | 4-Fluorophenyl, phenylsulfanyl, phenyl, methoxy | 421.47 | Anticancer (HeLa: 1.28 µg/mL) | |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethyl-phenyl)-amine | Benzoimidazole | Trifluoromethyl, imidazole, pyridine | 535.4 | Kinase inhibition (patented) | |
| (E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine | Pyrazole-pyridine | Chloro, trifluoromethyl, methoxy | 304.66 | Not reported | |
| (E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine | Pyridine | Chloro, trifluoromethyl, methoxy | 418.12 | Pesticide activity (patented) |
Key Observations :
- Pyrrole vs. Pyrazole/Imidazole Cores : The pyrrole ring in the target compound may confer distinct electronic properties compared to pyrazole or imidazole analogs, influencing binding to hydrophobic pockets in enzymes or receptors .
- Methanesulfonyl vs. Trifluoromethyl Groups : The methanesulfonyl group enhances hydrophilicity and hydrogen-bonding capacity, whereas trifluoromethyl groups improve metabolic stability and membrane permeability .
Pharmacological Potential
- Anticancer Activity : Compounds with fluorophenyl and sulfonyl groups (e.g., thiadiazole derivatives in ) show selectivity against breast cancer cells (MCF7), suggesting the target’s possible efficacy in oncology .
Q & A
Basic: What synthetic strategies are recommended for preparing (E)-methoxy(...)amine, and what reaction conditions optimize yield?
Answer:
The synthesis of complex pyrrole derivatives like this compound typically involves multi-step routes:
- Step 1: Construct the pyrrole core via Paal-Knorr or Hantzsch reactions using substituted β-diketones or aminoketones.
- Step 2: Introduce the trifluoroethylidene moiety via condensation reactions with trifluoroacetic anhydride or related reagents under anhydrous conditions (e.g., DMF, 60–80°C).
- Step 3: Methoxyamine incorporation via nucleophilic substitution or Schiff base formation, requiring catalysts like Pd(OAc)₂ or CuI in toluene/THF .
- Key Considerations: Use inert atmospheres (N₂/Ar) to prevent oxidation, and monitor intermediates via TLC or HPLC. Yields >70% are achievable with stoichiometric control and slow addition of sensitive reagents.
Basic: How can researchers characterize the purity and structural conformation of this compound?
Answer:
- Purity Analysis: Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
- Structural Confirmation:
- NMR: ¹⁹F NMR to resolve trifluoro and fluorophenyl groups; ¹H NMR for methoxy and methyl protons.
- X-ray Crystallography: Single-crystal diffraction using SHELXL for refinement (R-factor < 5%). Ensure data collection at low temperature (100 K) to minimize thermal motion artifacts .
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., ESI+ mode, error < 2 ppm).
Advanced: How should researchers address contradictions in crystallographic data, such as disorder in the trifluoroethylidene group?
Answer:
- Disorder Modeling: Use SHELXL’s PART and SUMP instructions to refine disordered regions. Apply geometric restraints to maintain chemically plausible bond lengths/angles .
- Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R₁ values for each residue.
- Complementary Techniques: Compare with DFT-optimized structures (e.g., Gaussian 16) to validate electronic environments .
Advanced: What experimental designs are effective for evaluating the compound’s biological activity, such as enzyme inhibition?
Answer:
- Assay Design:
- Target Selection: Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) due to the methanesulfonyl group.
- Kinetic Studies: Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) in TRIS buffer (pH 7.4) with stopped-flow spectrophotometry.
- Dose-Response Curves: Test concentrations from 1 nM–100 µM; calculate IC₅₀ via GraphPad Prism’s nonlinear regression .
- Controls: Include known inhibitors (e.g., acetazolamide) and validate with cell-based assays (e.g., HEK293 transfected with target receptors).
Advanced: How can structure-activity relationship (SAR) studies be structured to optimize this compound’s activity?
Answer:
-
SAR Variables:
-
Methodology: Synthesize analogs via parallel combinatorial chemistry. Screen against a panel of enzymes/cell lines and perform QSAR modeling (e.g., CoMFA) .
Basic: What safety protocols are critical when handling this compound in the lab?
Answer:
- PPE: Nitrile gloves, lab coat, and ANSI-approved goggles. Use fume hoods for weighing and reactions .
- Storage: Keep in amber vials under N₂ at –20°C to prevent hydrolysis of the methoxyamine group.
- Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .
Advanced: How can computational methods predict this compound’s metabolic stability and toxicity?
Answer:
- Software Tools:
- ADMET Prediction: Use SwissADME for bioavailability radar and BOILED-Egg model for blood-brain barrier penetration.
- CYP450 Metabolism: Simulate with StarDrop’s P450 module to identify vulnerable sites (e.g., demethylation of methoxy group).
- Toxicity Profiling: Run Derek Nexus for structural alerts (e.g., sulfonamide-related hypersensitivity) .
- Validation: Compare with in vitro microsomal assays (e.g., human liver microsomes + NADPH).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
